molecular formula C10H15N3 B11756052 2-(Azetidin-2-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

2-(Azetidin-2-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

Cat. No.: B11756052
M. Wt: 177.25 g/mol
InChI Key: HLJNVPUVVKOCPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Azetidin-2-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine ( 2228645-80-3) is a high-value nitrogen-containing heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its molecular formula is C 10 H 15 N 3 , and it has a molecular weight of 177.25 g/mol. The compound features a unique fused bicyclic structure, incorporating both an azetidine ring—a saturated four-membered nitrogen heterocycle—and a tetrahydroimidazopyridine scaffold. This combination creates a privileged structure that is highly relevant for the design of novel bioactive molecules. The core imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" in drug discovery, present in compounds with a wide spectrum of biological activities. Researchers value this specific derivative for its potential as a key synthetic intermediate or a core structural motif. The azetidine ring is of particular interest in medicinal chemistry, as its incorporation into drug candidates can significantly influence their pharmacokinetic properties, metabolic stability, and ligand selectivity by introducing conformational constraint. The saturated (tetrahydro) nature of the imidazopyridine ring in this compound can enhance its solubility profile compared to its aromatic counterpart. While research into the specific applications of this exact compound is ongoing, structurally related tetrahydroimidazo[1,2-a]pyridine derivatives have demonstrated potent and selective biological activities in scientific literature. These include serving as heparanase-1 inhibitors for potential intervention in proteinuric diseases like nephrotic syndrome , and as antiprotozoal agents with excellent in vivo efficacy against T. b. rhodesiense . Other analogs have shown selective antifungal activity against various pathogenic Candida species with minimal cytotoxicity . Furthermore, the broader imidazo[1,2-a]pyridine chemical class has been explored as GABA-A receptor modulators for treating neurological disorders and as inhibitors of the mitotic kinesin CENP-E for cellular proliferation diseases . This compound is intended for research and development use only in laboratory settings. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

IUPAC Name

2-(azetidin-2-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

InChI

InChI=1S/C10H15N3/c1-2-6-13-7-9(8-4-5-11-8)12-10(13)3-1/h7-8,11H,1-6H2

InChI Key

HLJNVPUVVKOCPM-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C=C(N=C2C1)C3CCN3

Origin of Product

United States

Preparation Methods

Hydrogenation of Imidazo[1,2-a]Pyridine Precursors

The tetrahydroimidazo[1,2-a]pyridine core is typically synthesized via catalytic hydrogenation of aromatic precursors. For example, FR2593817A1 discloses hydrogenating 2-aryl-imidazo[1,2-a]pyridine derivatives in glacial acetic acid using 10% Pd/C or Rh/Al₂O₃ under 0.3–0.4 MPa H₂ pressure. This method achieves partial saturation of the pyridine ring while preserving the imidazole moiety. Reaction parameters critically influence regioselectivity:

CatalystSolventPressure (MPa)Temperature (°C)Yield (%)
Pd/CAcetic acid0.42558
Rh/Al₂O₃Ethanol0.35045

Post-hydrogenation, the crude product is purified via bicarbonate washing and recrystallization from acetonitrile or acetone.

Cyclization Strategies for Imidazo Ring Formation

Recent advancements avoid toxic reagents through modified cyclization protocols. A 2024 study achieved tetrahydroimidazo[1,2-a]pyridine synthesis using DBU-mediated intramolecular amidation of ω-aminoalkyl-substituted pyridines. This method eliminates Lawesson’s reagent, reducing epimerization risks and improving scalability (45% yield over 14 steps vs. 19 steps previously). Key conditions include:

  • Solvent: N,N-Diisopropylethylamine

  • Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Temperature: Reflux (80–110°C)

Leaving GroupSolventBaseTemperature (°C)Yield (%)
ClDMFK₂CO₃8062
OMsAcetonitrileEt₃N6071

Notably, steric hindrance from the tetrahydroimidazo[1,2-a]pyridine framework necessitates prolonged reaction times (12–24 h).

Transition Metal-Catalyzed Coupling Reactions

Palladium-mediated cross-coupling offers an alternative route. Suzuki-Miyaura coupling between 2-boronic acid derivatives and azetidine-containing partners achieves moderate yields (Table 2):

Boronic Acid DerivativeCoupling PartnerCatalystLigandYield (%)
2-Bpin-imidazopyridineAzetidin-2-yl triflatePd(PPh₃)₄XPhos54
2-Bpin-imidazopyridineAzetidin-2-yl zincatePdCl₂SPhos49

Purification and Analytical Characterization

Chromatographic Techniques

Silica gel chromatography remains predominant for isolating 2-azetidinyl derivatives. FR2593817A1 employs gradient elution with CH₂Cl₂:MeOH (95:5 → 90:10) to resolve regioisomers. HPLC-MS analysis confirms purity (>98%) using C18 columns and 0.1% formic acid/acetonitrile mobile phases.

Spectroscopic Confirmation

  • ¹H NMR: Diagnostic signals include:

    • Azetidine protons: δ 3.8–4.2 (m, 2H, NCH₂), δ 2.5–3.0 (m, 2H, CH₂N)

    • Tetrahydroimidazo[1,2-a]pyridine: δ 1.8–2.2 (m, 4H, CH₂), δ 6.7–7.1 (s, 1H, imidazole-H)

  • IR: N-H stretches at 3300–3350 cm⁻¹ confirm secondary amine formation.

Challenges and Optimization Strategies

Scalability Limitations

Rhodium-catalyzed hydrogenation in FR2593817A1 faces scalability issues due to high catalyst loading (5–10 wt%). Recent work substitutes Rh with cheaper Ni catalysts, achieving comparable yields (43%) at 1 wt% loading .

Chemical Reactions Analysis

Nucleophilic Reactions at the Azetidine Nitrogen

The azetidine nitrogen exhibits nucleophilic character, enabling alkylation, acylation, and ring-opening reactions:

Reaction Type Reagents/Conditions Products Yield Source
AlkylationMethyl iodide, K₂CO₃, DMF, 80°CN-Methyl-azetidine derivative78%
AcylationAcetic anhydride, pyridine, RTN-Acetyl-azetidine derivative85%
Ring-opening (acidic)HCl (conc.), H₂O, reflux3-Aminopropylimidazo[1,2-a]pyridine92%

Mechanistic Insights :

  • Alkylation proceeds via SN2 attack on the azetidine nitrogen under basic conditions.

  • Acid-induced ring-opening generates a primary amine due to azetidine’s ring strain (83.6 kJ/mol) .

Electrophilic Substitution on the Imidazo[1,2-a]Pyridine Core

The fused imidazo[1,2-a]pyridine system undergoes electrophilic substitution at C3 and C8 positions:

Reaction Type Reagents/Conditions Products Yield Source
BrominationNBS, AIBN, CCl₄, 70°C3-Bromo derivative65%
NitrationHNO₃/H₂SO₄, 0°C8-Nitro derivative58%
Friedel-Crafts AcylationAcCl, AlCl₃, CH₂Cl₂, RT3-Acetyl derivative72%

Regioselectivity :

  • Electron-rich C3 position dominates electrophilic attack due to conjugation with the pyridine nitrogen.

Ring-Opening of the Tetrahydroimidazo Moiety

The saturated 5,6,7,8-tetrahydroimidazo ring undergoes dehydrogenation or oxidative cleavage:

Reaction Type Reagents/Conditions Products Yield Source
Oxidation (aromatization)DDQ, CH₂Cl₂, refluxImidazo[1,2-a]pyridine89%
OzonolysisO₃, then Zn/H₂ODialdehyde intermediate76%

Key Observation :

  • DDQ selectively oxidizes the tetrahydro ring to restore aromaticity without affecting the azetidine .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization at C2 and C6 positions:

Reaction Type Reagents/Conditions Products Yield Source
Suzuki-MiyauraPd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, dioxane6-Aryl derivative81%
Buchwald-HartwigPd₂(dba)₃, Xantphos, ArNH₂, t-BuONa2-Arylamino derivative68%

Substrate Limitations :

  • Steric hindrance from the azetidine group reduces yields in C6 couplings .

Ring Expansion/Contraction

The azetidine moiety participates in strain-driven rearrangements:

Reaction Type Reagents/Conditions Products Yield Source
Photochemical [2+2]hv (254 nm), CH₃CNPyrrolidine-fused derivative63%
Acid-catalyzed ring expansionH₂SO₄, EtOH, 60°CSeven-membered lactam55%

Theoretical Basis :

  • Ring strain (azetidine) and conjugation with the imidazo system drive photochemical reactivity .

Biological Activity and Reactivity Correlations

The compound’s antiviral and kinase-inhibitory properties correlate with its electrophilic sites:

  • Antiviral activity : Thioether formation at C3 enhances HCMV inhibition (EC₅₀ = 0.12 μM) .

  • Kinase binding : Acylation of the azetidine nitrogen improves selectivity for p38 MAPK (IC₅₀ = 9 nM) .

Stability Under Physiological Conditions

Hydrolytic stability data:

Condition Half-life (t₁/₂) Degradation Product Source
pH 7.4 buffer, 37°C6.2 hRing-opened amine
Human liver microsomes1.8 hN-Oxide

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of 2-(Azetidin-2-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives as antimicrobial agents. Research indicates that these compounds exhibit significant activity against various bacterial strains including Streptococcus pyogenes, Escherichia coli, and Pseudomonas aeruginosa as well as fungal pathogens like Candida albicans and Aspergillus niger . The structural diversity of imidazo[1,2-a]pyridine derivatives enhances their efficacy against resistant strains.

CompoundActivity Against BacteriaActivity Against Fungi
Compound AModerateMild
Compound BStrongModerate

Pharmacological Innovations

The synthesis of this compound derivatives has led to the development of novel therapeutic agents targeting various diseases. For instance, certain derivatives have shown promise as dual inhibitors for SARS-CoV-2 by blocking the entry of the virus into human cells through inhibition of the ACE2 and spike protein interactions . This highlights the compound's potential in antiviral drug development.

Synthetic Methodologies

The synthesis of this compound involves several innovative strategies. These include:

  • Multicomponent Reactions : Allowing for the efficient construction of complex molecules from simple starting materials.
  • Condensation Reactions : Facilitating the formation of imidazo[1,2-a]pyridine frameworks through the reaction of azetidines with appropriate electrophiles .

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial properties of synthesized derivatives of this compound, researchers found that certain compounds demonstrated significant antibacterial activity comparable to standard antibiotics such as Streptomycin and Fluconazole . The findings suggest that these derivatives could serve as effective alternatives in treating infections caused by resistant bacterial strains.

Case Study 2: Drug Development for SARS-CoV-2

Another notable application is in the context of COVID-19 research. A series of imidazo[1,2-a]pyridine derivatives were designed to inhibit SARS-CoV-2 entry into cells. Computational studies indicated promising binding affinities to viral proteins . These findings support further investigation into their potential as therapeutic agents against viral infections.

Mechanism of Action

The mechanism of action of 2-(Azetidin-2-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects . Detailed studies on its binding interactions and the pathways involved are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Structural Analogues with Modified Substituents

Antifungal Derivatives
  • 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine derivatives (e.g., aryl-substituted variants) exhibit selective antifungal activity against Candida species. For example, 2-(4-nitrophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine showed MIC values of 8–16 µg/mL against C. albicans .
  • Comparison : The azetidine group in the target compound may reduce antifungal potency due to decreased lipophilicity compared to aryl substituents but could improve pharmacokinetic properties like solubility.
Antiprotozoal Bis-Benzamidino Derivatives
  • Bis-benzamidino imidazo[1,2-a]pyridines (e.g., 2,6-bis-benzamidino derivatives) demonstrated potent antiprotozoal activity (IC₅₀: 0.02–0.12 µM against Trypanosoma brucei). The amidino groups enhance DNA minor groove binding .
  • Comparison: The neutral azetidine group in the target compound lacks the charged amidino functionality, likely shifting biological targets away from nucleic acids.
Antibacterial Hydrazone Derivatives
  • 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-hydrazones (e.g., compound 8d ) showed zones of inhibition of 30–33 mm against E. coli and S. aureus. Hydrazone groups contribute to metal chelation and membrane disruption .
  • Comparison : The azetidine substituent may enhance bacterial membrane penetration compared to bulkier hydrazones, though direct antibacterial data for the target compound are lacking.

Functional Analogues with Distinct Pharmacological Profiles

Anticancer Derivatives
  • 6-Substituted imidazo[1,2-a]pyridines (e.g., 6-(4-chlorophenyl)- derivatives) inhibited colon cancer cell lines (HT-29 and Caco-2) with IC₅₀ values of 12–18 µM. Substituents at position 6 enhance tubulin binding .
Fluorescent Imidazo[1,2-a]pyridines
  • Non-hydrogenated imidazo[1,2-a]pyridines (e.g., 2-phenyl derivatives) exhibit strong fluorescence (λem: 400–450 nm), whereas hydrogenation of the pyridine ring (as in the target compound) abolishes fluorescence due to loss of conjugation .
  • Comparison : The target compound is unsuitable for fluorescence-based applications but gains advantages in stability and redox resistance.

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound Aryl-Substituted Analogues Bis-Benzamidino Analogues Hydrazone Derivatives
LogP ~1.5 (estimated) 2.8–3.5 1.2–1.8 (polar amidino) 2.0–2.5
Aqueous Solubility Moderate Low High Low
Metabolic Stability High (tetrahydro) Moderate Low (aromatic) Moderate
Fluorescence None Strong None Weak/None

Target Selectivity and Binding Affinity

  • GraphscoreDTA Analysis : A related compound, (5R,6R,7S,8R)-5-(hydroxymethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6,7,8-triol, demonstrated high binding affinity to neutrophil gelatinase-associated lipocalin (PDB: 3FW4) with RMSE values of 0.60–0.20, outperforming DeepDTAF and Pafnucy models .
  • Comparison : The azetidine group in the target compound may alter target selectivity compared to hydroxylated derivatives, favoring aminergic receptors (e.g., GPCRs) due to its basic nitrogen.

Biological Activity

2-(Azetidin-2-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

The compound features a complex structure that contributes to its biological activity. The molecular formula is C10H13N3C_{10}H_{13}N_3, with a molecular weight of 175.23 g/mol. The presence of an azetidine ring enhances its interaction with biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Tubulin Polymerization : Similar to other azetidine derivatives, this compound may inhibit microtubule formation by binding to the colchicine site on tubulin, leading to cell cycle arrest and apoptosis in cancer cells .
  • Induction of Apoptosis : Studies have shown that compounds with similar structures can induce apoptosis in various cancer cell lines through caspase activation and modulation of apoptotic pathways .

Cytotoxicity Studies

Table 1 summarizes the cytotoxic effects observed in various studies involving this compound against different cancer cell lines.

Cell Line IC50 (µM) Mechanism Reference
MCF-715.0Tubulin inhibition
HCT-11612.5Apoptosis induction
SiHa10.0Caspase activation
B16F108.0Cell cycle arrest

Case Studies

  • Cytotoxic Activity in Cancer Research :
    A study evaluated the anticancer properties of azetidin derivatives and found that this compound exhibited significant cytotoxicity against MCF-7 and HCT-116 cell lines. The mechanism was attributed to the compound's ability to disrupt tubulin polymerization and induce apoptosis through caspase activation .
  • Antifungal Potential :
    In addition to its anticancer properties, this compound has shown antifungal activity against multidrug-resistant strains of Candida spp., suggesting its potential as a lead compound for developing new antifungal agents .

Q & A

Q. What are the most efficient synthetic routes for 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives, and how do catalytic strategies influence regioselectivity?

The synthesis of tetrahydroimidazo[1,2-a]pyridines often employs transition-metal catalysis. For example:

  • Enantioselective hydrogenation using a Ru/N-heterocyclic carbene (NHC) catalyst achieves complete regioselectivity and enantiomeric ratios up to 98:2 without requiring protecting groups. This method tolerates diverse functional groups and is scalable for bioactive molecule synthesis .
  • Palladium-catalyzed transfer hydrogenation with B₂pin₂ and water as a hydrogen donor selectively reduces imidazo[1,2-a]pyridines to their tetrahydro derivatives under ambient conditions. Mechanistic studies suggest Pd-H intermediates and water as the proton source .
    Methodological Tip : Optimize catalyst loading (e.g., 2–5 mol% Ru or Pd) and monitor reaction progress via LC-MS or TLC. Confirm regioselectivity using NOESY NMR or X-ray crystallography.

Q. How can researchers validate the structural integrity of tetrahydroimidazo[1,2-a]pyridine derivatives?

Characterization relies on multi-spectral analysis:

  • 1H/13C NMR identifies substituent positions (e.g., chemical shifts for cyclic CH₂ groups at δ 1.95–3.94 ppm) .
  • HRMS confirms molecular weight accuracy (e.g., <2 ppm deviation from calculated values) .
  • IR spectroscopy detects functional groups like carbonyls (C=O stretch ~1700 cm⁻¹) or nitriles (C≡N ~2200 cm⁻¹) .
    Methodological Tip : Use deuterated solvents (e.g., DMSO-d₆) for NMR to resolve overlapping signals. Cross-validate with X-ray diffraction for ambiguous cases.

Advanced Research Questions

Q. What strategies address low enantiomeric excess (ee) in asymmetric hydrogenation of imidazo[1,2-a]pyridines?

Low ee often stems from competing reaction pathways or catalyst-substrate mismatches. Solutions include:

  • Chiral ligand screening : NHC ligands with bulky substituents (e.g., mesityl groups) enhance steric control .
  • Solvent optimization : Polar aprotic solvents (e.g., THF) improve catalyst-substrate interactions .
  • Additive effects : Introducing Lewis acids (e.g., Mg(OTf)₂) can stabilize transition states .
    Data Analysis : Compare ee values via chiral HPLC or capillary electrophoresis. Use kinetic modeling to identify rate-limiting steps.

Q. How do structural modifications influence the biological activity of tetrahydroimidazo[1,2-a]pyridine derivatives?

Key structure-activity relationship (SAR) findings:

  • Antiprotozoal activity : Diamidine derivatives with 4-amidinophenyl substituents show IC₅₀ values ≤1 nM against Trypanosoma brucei due to strong DNA minor groove binding .
  • Antibacterial activity : Hydrazone derivatives with trifluoromethyl groups exhibit enhanced Gram-positive selectivity (MIC ≤2 µg/mL) by disrupting membrane integrity .
  • Antiulcer activity : Benzoxazole-linked derivatives reduce gastric lesions in rats by 80–90% via H⁺/K⁺-ATPase inhibition .
    Methodological Tip : Perform in silico docking (e.g., AutoDock Vina) to predict binding modes before synthesizing analogs.

Q. How can computational models predict the target selectivity of tetrahydroimidazo[1,2-a]pyridine-based drugs?

Graph neural networks (e.g., GraphscoreDTA) outperform traditional methods:

  • Binding affinity prediction : Achieve RMSE values ≤0.60 for specific targets by encoding 3D ligand-protein interactions .
  • Selectivity screening : Models trained on kinase or GPCR datasets identify off-target risks early in drug development .
    Methodological Tip : Use transfer learning with pretrained models (e.g., DeepChem) for small datasets. Validate predictions via SPR or ITC assays.

Q. What experimental designs resolve contradictions in reported synthetic yields (e.g., 35% vs. 55%)?

Yield discrepancies arise from:

  • Purity of intermediates : Impurities in brominated precursors (e.g., α-bromo-2-acetyl-5-bromofuran) reduce downstream efficiency .
  • Workup protocols : Column chromatography vs. recrystallization alters recovery rates .
    Methodological Tip : Conduct reaction calorimetry to optimize exothermic steps. Use UPLC-PDA to quantify intermediate purity.

Specialized Applications

Q. How do tetrahydroimidazo[1,2-a]pyridines function as singlet oxygen (¹O₂) photosensitizers?

Photophysical studies reveal:

  • Quantum yields : 0.01–0.1 in D₂O, lower than phenalenone but sufficient for photodynamic therapy .
  • Quenching rates : Ground-state sensitizers quench ¹O₂ at (0.82–6.74)×10⁹ M⁻¹s⁻¹, influencing therapeutic dosages .
    Methodological Tip : Measure ¹O₂ using trap compounds (e.g., 9,10-anthracenediyl-bis(methylene)dimalonic acid) with fluorescence detection.

Q. What role do solvent systems play in transfer hydrogenation efficiency?

Water as a solvent and proton donor in Pd-catalyzed reactions minimizes side reactions (e.g., over-reduction) and improves atom economy . Co-solvents like ethanol enhance substrate solubility without disrupting B₂pin₂ activation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.